Due to the presence of two bromine atoms, 1,2-dibromocyclohexane serves as a valuable building block for synthesizing various cyclohexane derivatives. The bromine atoms can be readily substituted with other functional groups through reactions like nucleophilic substitution. This allows researchers to create complex organic molecules with specific properties ().
1,2-Dibromocyclohexane is a versatile intermediate used in the production of various pharmaceuticals and agrochemicals. By strategically replacing the bromine atoms, researchers can introduce functionalities crucial for the biological activity of these compounds ().
1,2-Dibromocyclohexane is a cyclic organic compound characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a cyclohexane ring. Its molecular formula is , and it has a molar mass of approximately 241.95 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with trans-1,2-dibromocyclohexane being the more stable configuration due to less steric hindrance between the bulky bromine atoms. It appears as a clear, slightly yellow liquid with a density of about 1.78 g/cm³ and a boiling point of approximately 145 °C at 100 mmHg .
There is no known specific mechanism of action for 1,2-Dibromocyclohexane itself as it primarily functions as a precursor in pharmaceutical synthesis. Its mechanism of action would depend on the final drug molecule it helps create.
1,2-Dibromocyclohexane is likely to exhibit similar hazards as other halogenated organic compounds.
1,2-Dibromocyclohexane can be synthesized through several methods:
1,2-Dibromocyclohexane finds applications in various fields:
Several compounds share structural similarities with 1,2-dibromocyclohexane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Bromocyclohexane | C6H11Br | Contains one bromine atom; less reactive than dibrominated forms. |
1,3-Dibromocyclohexane | C6H10Br2 | Bromines on non-adjacent carbons; different reactivity profile. |
trans-1,3-Dibromocyclohexane | C6H10Br2 | Similar structure but different stereochemistry; can lead to different products upon reaction. |
cis-1,2-Dibromocyclohexane | C6H10Br2 | Isomeric form with higher steric strain compared to trans. |
The unique aspect of 1,2-dibromocyclohexane lies in its ability to undergo specific elimination reactions that yield conjugated dienes, which are often more stable than their non-conjugated counterparts .
Irritant